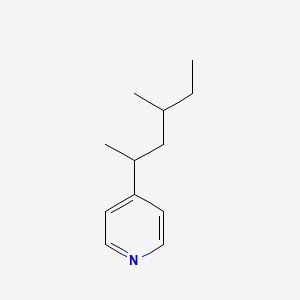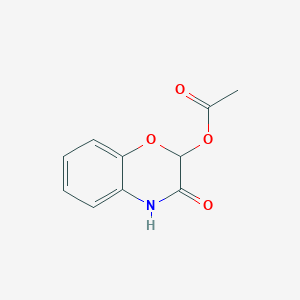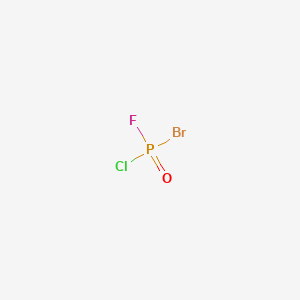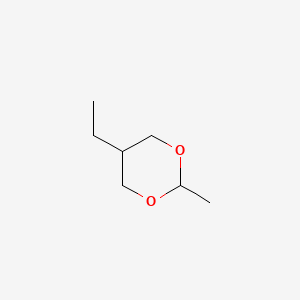
cis-2-Methyl-5-ethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyl-5-ethyl-1,3-dioxane: is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol dioxanes , which are heterocyclic acetals. The structure of this compound consists of a six-membered ring containing two oxygen atoms and four carbon atoms, with methyl and ethyl groups attached to the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-ethyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction is catalyzed by acids and proceeds under mild conditions . The general reaction scheme is as follows: [ \text{RCHO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-5-ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxane ring into other functional groups.
Substitution: Substitution reactions can occur at the methyl or ethyl groups attached to the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
cis-2-Methyl-5-ethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of cis-2-Methyl-5-ethyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-2-Methyl-5-ethyl-1,3-dioxane
- cis-2-Ethyl-5-methyl-1,3-dioxane
- cis-5-Hydroxy-2-methyl-1,3-dioxane
Comparison: cis-2-Methyl-5-ethyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both methyl and ethyl groups on the dioxane ring. This configuration can influence its reactivity and interactions compared to its isomers and other similar compounds .
Properties
CAS No. |
25924-90-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
BXZQKMDNORUZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


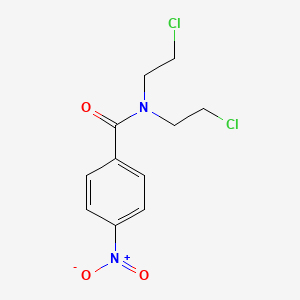



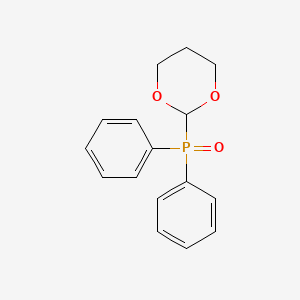
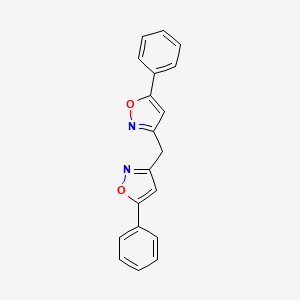


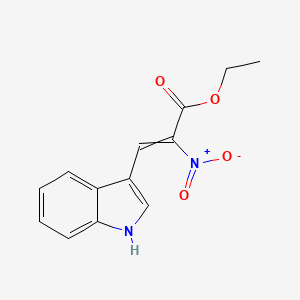
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

